

# Technical Support Center: Stabilizing Perovskite Films with Thiocyanate Additives

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## Compound of Interest

Compound Name: *Lithium thiocyanate*

CAS No.: 556-65-0

Cat. No.: B3191554

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing phase segregation in perovskite films using thiocyanate additives.

## Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
<p>Phase segregation observed under illumination (e.g., in wide-bandgap perovskites).</p>	<p>Halogen vacancy-assisted ion migration is a common cause of phase segregation, limiting device efficiency and lifetime. [1][2][3][4][5]</p>	<p>Incorporate a trace amount of pseudo-halogen thiocyanate (<math>\text{SCN}^-</math>) ions into the iodide/bromide mixed halide perovskite precursor solution. This forms an I/Br/SCN alloy, occupying iodine vacancies and blocking halide ion migration through steric hindrance.[1][2][3][4][5]</p>
<p>Poor perovskite film morphology and crystallinity.</p>	<p>Inadequate control over the crystallization process can lead to small grain sizes, high trap state densities, and poor film quality.[6]</p>	<p>The addition of ammonium thiocyanate (<math>\text{NH}_4\text{SCN}</math>) can improve film morphology, enhance crystallinity, and promote a more ordered out-of-plane orientation of the perovskite crystals.[6][7] For formamidinium-based perovskites, <math>\text{NH}_4\text{SCN}</math> can promote the formation of the desired black <math>\alpha</math>-phase and suppress the yellow <math>\delta</math>-phase. [8][9]</p>
<p>Device exhibits significant hysteresis in J-V scans.</p>	<p>Hysteresis can be caused by ion migration and charge trapping at grain boundaries and interfaces.</p>	<p>The use of lead thiocyanate (<math>\text{Pb}(\text{SCN})_2</math>) as an additive can increase grain size and reduce the conductivity of grain boundaries, leading to reduced hysteresis.[10][11]</p>
<p>Low power conversion efficiency (PCE) and fill factor (FF).</p>	<p>This can be a result of high defect densities, poor charge transport, and non-radiative recombination.[6][12]</p>	<p>Thiocyanate additives can passivate defects and suppress bulk recombination. For example, formamidinium thiocyanate has been shown to</p>

enlarge domain sizes and improve VOC and fill factor.[12]  
Guanidinium thiocyanate has also been used to enhance all photovoltaic parameters.[13]

Poor stability of the perovskite film and device under ambient conditions.

Perovskite films, especially those containing formamidinium, can be sensitive to moisture.[8][9]

The addition of  $\text{NH}_4\text{SCN}$  has been found to enhance the moisture stability of  $\text{FAPbI}_3$ -based perovskites.[8][9]

Difficulty in achieving large and uniform perovskite grains.

The crystallization process can be rapid and difficult to control, leading to small, non-uniform grains.

Combining a lead thiocyanate ( $\text{Pb}(\text{SCN})_2$ ) additive with a solvent annealing process can significantly increase the grain size of mixed-cation lead mixed-halide perovskite thin films.[14]

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which thiocyanate additives prevent phase segregation in mixed-halide perovskites?

A1: Thiocyanate ( $\text{SCN}^-$ ) ions, being pseudo-halides, can be incorporated into the perovskite lattice. In mixed iodide/bromide perovskites,  $\text{SCN}^-$  ions can occupy iodine vacancies. This occupation blocks the pathways for halide ion migration, a key driver of phase segregation, through steric hindrance. This leads to a more stable perovskite film under operation.[1][2][3][5]

Q2: What are the common thiocyanate-based additives used in perovskite film fabrication?

A2: Several thiocyanate-containing compounds have been successfully used, including:

- Ammonium Thiocyanate ( $\text{NH}_4\text{SCN}$ )[6][7][8][9]
- Lead Thiocyanate ( $\text{Pb}(\text{SCN})_2$ )[10][11][14]
- Formamidinium Thiocyanate (FASCN)[12][15]

- Guanidinium Thiocyanate (GASCN)[13]
- Potassium Thiocyanate (KSCN)[10]

Q3: How do thiocyanate additives affect the morphology and crystallinity of perovskite films?

A3: Thiocyanate additives have a significant impact on the crystallization process. They can slow down crystallization, which allows for the formation of larger, more uniform grains with fewer grain boundaries.[1][14] This improved crystallinity leads to reduced defect densities and enhanced charge carrier mobility.[6]

Q4: Can thiocyanate additives improve the performance of perovskite solar cells?

A4: Yes, numerous studies have shown that the incorporation of thiocyanate additives leads to significant improvements in perovskite solar cell performance. These improvements include increased power conversion efficiency (PCE), higher open-circuit voltage (VOC), enhanced short-circuit current density (JSC), and a better fill factor (FF).[1][6][13][14]

Q5: Do thiocyanate additives enhance the stability of perovskite devices?

A5: Yes, by preventing phase segregation and improving film quality, thiocyanate additives contribute to enhanced device stability.[1][3] For instance, devices fabricated with thiocyanate additives have demonstrated operational stability for over 1,000 hours.[2][3] They have also been shown to improve the moisture stability of perovskite films.[8][9]

Q6: What is the optimal concentration of thiocyanate additives to be used?

A6: The optimal concentration can vary depending on the specific thiocyanate compound, the perovskite composition, and the fabrication method. For example, one study found the optimal concentration for  $\text{Pb}(\text{SCN})_2$  to be around 1.0 mol %.[14] Another study using guanidinium thiocyanate found the best performance at a 10% concentration.[13] It is crucial to optimize the additive concentration for your specific experimental conditions.

## Quantitative Data Summary

Table 1: Impact of Thiocyanate Additives on Perovskite Solar Cell Performance

Perovskite Composition	Additive	Additive Concentration	VOC (V)	JSC (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
FA <sub>0.8</sub> CS <sub>0.2</sub> Pb(I <sub>0.7</sub> Br <sub>0.3</sub> ) <sub>3</sub>	Pb(SCN) <sub>2</sub>	1.0 mol %	1.25	18.53	78.95	18.27	[14]
(NDA)(MA) <sub>3</sub> (Pb) <sub>4</sub> (I) <sub>13</sub>	NH <sub>4</sub> SCN	2 mol % (surface treatment)	-	-	-	15.08 (from 10.3)	[6]
CS <sub>0.025</sub> FA <sub>0.475</sub> MA <sub>0.5</sub> Sn <sub>0.5</sub> Pb <sub>0.5</sub> I <sub>2.925</sub> Br <sub>0.075</sub>	Guanidinium Thiocyanate (GASCN)	10%	0.87	31.84	80.02	22.34	[13]
FAPbI <sub>3</sub>	NH <sub>4</sub> SCN	30 mol %	-	-	-	11.44	[8][9]
MASnI <sub>3</sub>	Pb(SCN) <sub>2</sub>	Small amount	0.54	-	66	6.03	[16]

## Experimental Protocols

### Protocol 1: Fabrication of Wide-Bandgap Perovskite Films with Lead Thiocyanate (Pb(SCN)<sub>2</sub>) Additive and Solvent Annealing

This protocol is based on the methodology described for fabricating FA<sub>0.8</sub>CS<sub>0.2</sub>Pb(I<sub>0.7</sub>Br<sub>0.3</sub>)<sub>3</sub> perovskite films.[14]

- Substrate Preparation:
  - Prepare fluorine-doped tin oxide (FTO) coated glass substrates.
  - Deposit an electron-selective layer (e.g., SnO<sub>2</sub>) via atomic layer deposition.

- Apply a fullerene self-assembled monolayer (C<sub>60</sub>-SAM) as an interface passivation layer.
- Perovskite Precursor Solution Preparation:
  - Prepare the precursor solution for FA<sub>0.8</sub>CS<sub>0.2</sub>Pb(I<sub>0.7</sub>Br<sub>0.3</sub>)<sub>3</sub>.
  - Add lead thiocyanate (Pb(SCN)<sub>2</sub>) to the precursor solution at an optimal concentration of 1.0 mol %.
- Perovskite Film Deposition:
  - Deposit the perovskite precursor solution onto the prepared substrate using a one-step spin-coating method.
- Solvent Annealing:
  - Place the as-deposited perovskite thin film on a hotplate set to 65°C for 2 minutes, followed by 100°C for 5 minutes.
  - During the entire annealing process, cover the thin film with a glass Petri dish containing 10 µL of dimethylformamide (DMF).
- Device Completion:
  - Deposit a hole transport layer (e.g., spiro-OMeTAD).
  - Deposit a gold (Au) back contact via thermal evaporation.

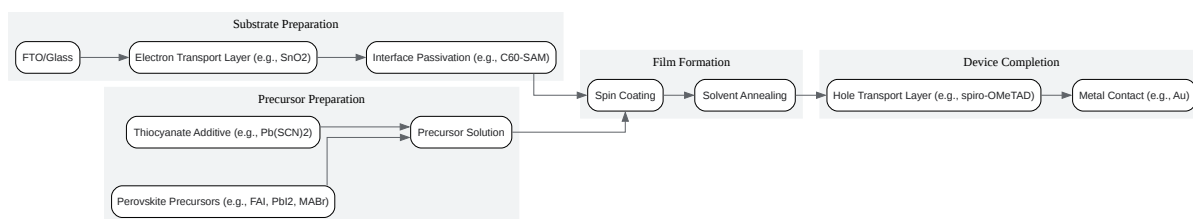
#### Protocol 2: Fabrication of FAPbI<sub>3</sub> Perovskite Films with Ammonium Thiocyanate (NH<sub>4</sub>SCN) Additive

This protocol is based on the one-step solution process for FAPbI<sub>3</sub> films.[\[8\]](#)[\[9\]](#)

- Substrate Preparation:
  - Clean and prepare suitable substrates (e.g., FTO/glass).
- Perovskite Precursor Solution Preparation:

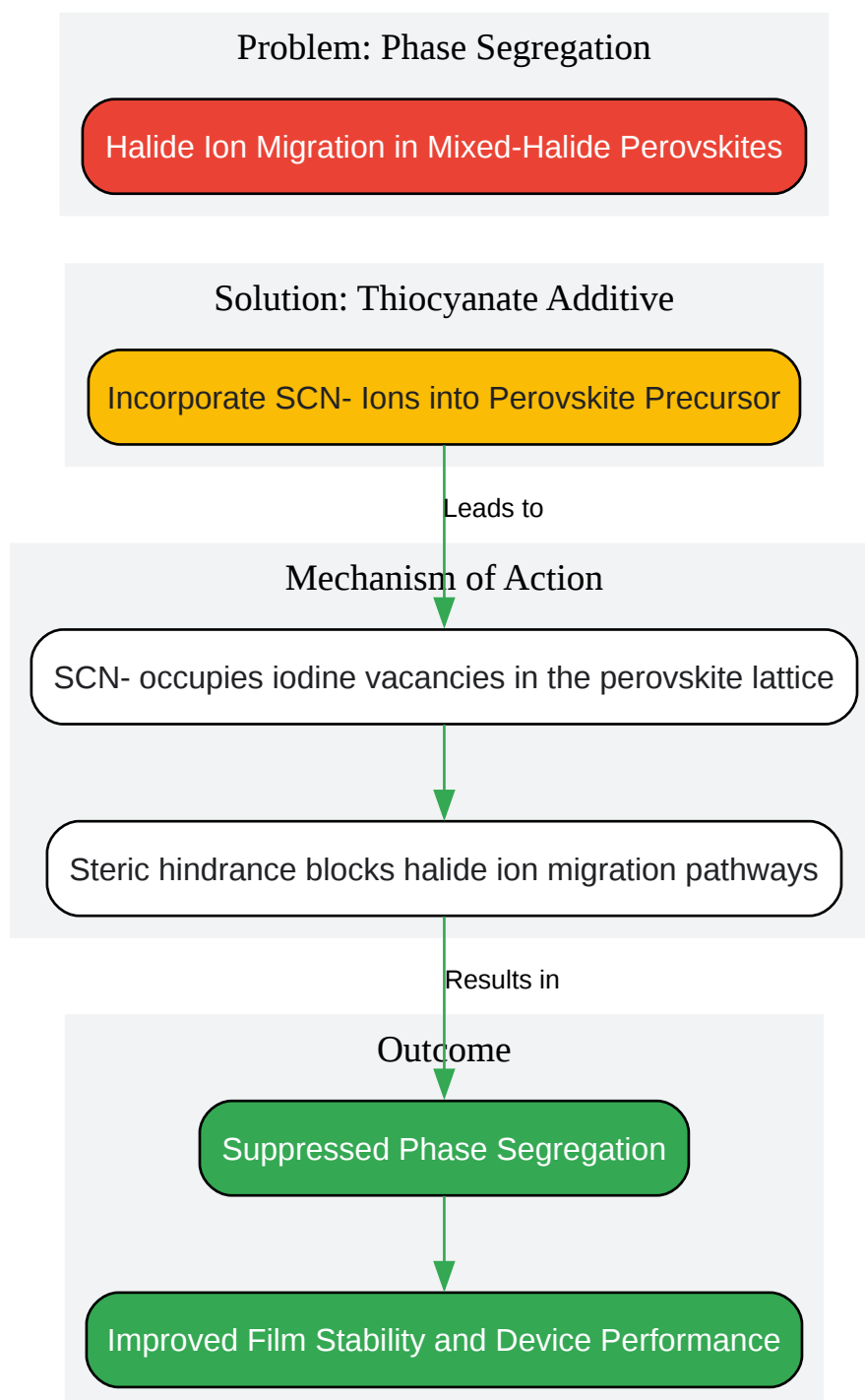
- Prepare the precursor solution for formamidinium lead triiodide (FAPbI<sub>3</sub>).
- Introduce ammonium thiocyanate (NH<sub>4</sub>SCN) into the precursor solution. A concentration of 30 mol% has been shown to be effective.[8][9]
- Perovskite Film Deposition:
  - Deposit the precursor solution onto the substrate via a one-step spin-coating process.
- Annealing:
  - Anneal the spin-coated film at an appropriate temperature to promote the formation of the α-FAPbI<sub>3</sub> phase.
- Device Completion:
  - Deposit subsequent layers (hole transport layer, metal contact) to complete the solar cell device.

## Visualizations



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Caption: Experimental workflow for fabricating perovskite solar cells with thiocyanate additives.



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Caption: Mechanism of phase segregation prevention by thiocyanate additives in perovskite films.

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